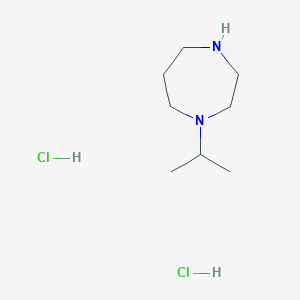

1-Isopropyl-1,4-diazepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

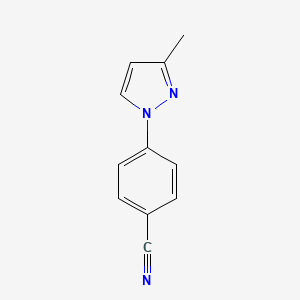

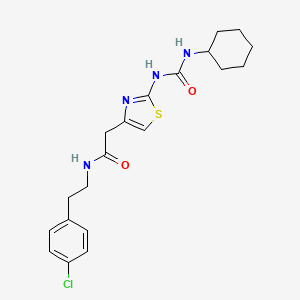

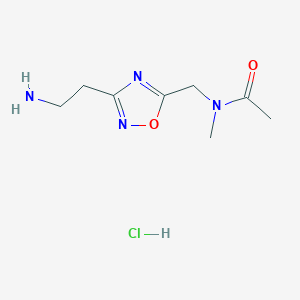

1-Isopropyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 851048-47-0 . It has a molecular weight of 215.17 and its IUPAC name is 1-isopropyl-1,4-diazepane dihydrochloride . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1,4-diazepanes, including 1-Isopropyl-1,4-diazepane dihydrochloride, involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks . By varying the combinations of these building blocks, it is possible to control the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1,4-diazepane dihydrochloride is represented by the linear formula: C8 H18 N2 . 2 Cl H . The InChI code for this compound is 1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H .Chemical Reactions Analysis

The chemical reactions of 1,4-diazepanes, including 1-Isopropyl-1,4-diazepane dihydrochloride, are still under active research . These compounds are associated with a wide range of biological activities, which has led scientists to explore their synthesis, reactions, and biological evaluation .Physical And Chemical Properties Analysis

1-Isopropyl-1,4-diazepane dihydrochloride is a solid at room temperature . It has a molecular weight of 215.17 .Scientific Research Applications

Synthesis of Diazepane Derivatives

Research has developed protocols for synthesizing diazepane derivatives, leveraging 1,2-diamines, ketones, and isocyanides, facilitated by catalytic amounts of silica-supported iron oxide nanoparticles, showcasing an efficient, one-pot multicomponent synthesis approach at ambient temperature with excellent yields (Maleki, 2012), (Maleki, 2013).

Pharmaceutical Applications

Diazepane derivatives synthesized through innovative methods have shown potential as T-type calcium channel blockers, indicating their application in treating diseases related to calcium channel dysfunction (Gu et al., 2010). Additionally, the synthesis of specific diazepane intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate demonstrates their significance in producing inhibitors for therapeutic purposes (Gomi et al., 2012).

Catalytic and Green Chemistry Approaches

The application of magnetically recoverable nanocatalysts and silica-supported superparamagnetic iron oxide nanoparticles for the synthesis of diazepane derivatives emphasizes the shift towards greener, more sustainable chemistry practices. These methods not only provide efficient routes for synthesizing complex organic molecules but also contribute to the development of environmentally friendly chemical processes by minimizing waste and facilitating catalyst recovery (Maleki, 2012), (Maleki, 2013).

Innovative Synthetic Routes

The development of novel synthetic routes for 1,4-diazepane derivatives, including the use of microwave irradiation and multicomponent reactions, represents a significant advancement in synthetic organic chemistry. These methods offer rapid, efficient, and versatile approaches for constructing complex diazepane frameworks, opening new avenues for the synthesis of pharmacologically relevant compounds (Wlodarczyk et al., 2007), (Kysil et al., 2009).

Future Directions

The future directions for the study of 1-Isopropyl-1,4-diazepane dihydrochloride and related compounds involve further exploration of their synthesis, reactions, and biological evaluation . These compounds have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name |

1-propan-2-yl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEDRXIBXGMPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1,4-diazepane dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)